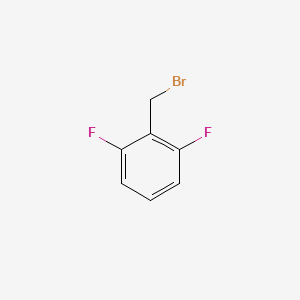

2,6-Difluorobenzyl bromide

Übersicht

Beschreibung

2,6-Difluorobenzyl bromide (C₇H₅BrF₂, molecular weight: 207.02 g/mol) is a fluorinated aromatic alkyl bromide characterized by two fluorine atoms at the 2- and 6-positions of the benzene ring and a bromomethyl group at the para position . Its CAS registry number is 85118-00-9, and it is commonly used as a versatile intermediate in pharmaceuticals, agrochemicals, and advanced materials. Structurally, the electron-withdrawing fluorine substituents influence both the electronic and steric properties of the molecule, enhancing its reactivity in nucleophilic substitution reactions (e.g., SN2) and cycloadditions .

Synthesis and Applications

this compound is synthesized via bromomethylation of 2,6-difluorotoluene or through Grignard reactions involving 2,6-difluorobenzonitrile . Key applications include:

- Rufinamide Synthesis: A critical intermediate in the antiepileptic drug Rufinamide, where it undergoes azide substitution followed by cyclization with propiolamide .

- Pharmaceutical Intermediates: Used in the synthesis of TAK-385, a GnRH antagonist with reduced cytochrome P450 inhibition .

- Materials Science: Serves as a precursor for bisphosphonium bromides in metal halide glass scintillators .

Vorbereitungsmethoden

Preparation Methods

Bromination of 2,6-Difluorotoluene

The most common method for synthesizing 2,6-difluorobenzyl bromide involves the bromination of 2,6-difluorotoluene using hydrobromic acid and hydrogen peroxide as reagents. This process is advantageous due to its simplicity and high yield.

Procedure:

-

- 2,6-Difluorotoluene

- Hydrobromic acid (40% solution)

- Hydrogen peroxide (30% solution)

- Organic solvent (e.g., dichloromethane or ethyl acetate)

-

- The reaction is conducted under light conditions to initiate the bromination.

- The molar ratios for the reactants are typically maintained between 1:1 to 3.5 for both hydrobromic acid and hydrogen peroxide.

-

- The reaction mixture is washed with saturated sodium sulfite solution and water.

- The organic layer is dried over anhydrous sodium sulfate, followed by evaporation of the solvent under reduced pressure.

- Purification is achieved through silica gel column chromatography.

Yield and Purity:

This method can provide yields exceeding 90% with purities greater than 99% as determined by gas chromatography (GC) analysis.

Alternative Bromination Methods

Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of an initiator such as azobisisobutyronitrile (AIBN). However, this method has been largely supplanted due to cost and purity issues associated with NBS.

Synthesis via Phosphorus Tribromide

Phosphorus tribromide can also be employed for the bromination of 2,6-difluorotoluene:

-

- 2,6-Difluorotoluene

- Phosphorus tribromide

-

- The reaction typically occurs at elevated temperatures and requires careful handling due to the reactivity of phosphorus tribromide.

Comparison of Preparation Methods

The following table summarizes the key aspects of different preparation methods for this compound:

| Method | Reagents Used | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Hydrobromic Acid + H₂O₂ | HBr, H₂O₂ | >90 | ≥99 | High yield, high purity |

| N-Bromosuccinimide + AIBN | NBS, AIBN | ~81 | Variable | Established method but less economical |

| Phosphorus Tribromide | PBr₃ | Variable | Variable | Alternative method but requires caution |

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluorobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

Nucleophilic Substitution: Products like azides, thiocyanates, or ethers.

Oxidation: Products like carboxylic acids or aldehydes.

Reduction: Products like methyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Role as a Building Block

2,6-Difluorobenzyl bromide serves as an essential intermediate in the synthesis of diverse organic compounds. Its structure allows chemists to create complex molecules efficiently. For example, it is employed in the alkylation of various substrates to produce functionalized derivatives that are pivotal in further chemical transformations .

Case Study: Alkylation Reactions

In a study involving the synthesis of benzimidazole derivatives, this compound was used to achieve high regioselectivity in alkylation reactions. The compound facilitated the formation of 4-substituted benzimidazoles with over 92% regioselective purity .

Pharmaceutical Development

Importance in Drug Discovery

This compound is crucial in the development of fluorinated pharmaceuticals, enhancing metabolic stability and bioavailability. Its unique fluorine substituents contribute to improved pharmacokinetic properties of drug candidates.

Applications in Specific Drugs

- Rufinamide : this compound is a key intermediate in synthesizing Rufinamide, an anticonvulsant medication used for treating epilepsy .

- HIV Treatment : It has also been utilized in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment .

Material Science

Production of Specialty Polymers

In material science, this compound is used to manufacture specialty polymers and resins that exhibit enhanced thermal and chemical resistance. These materials are essential for applications requiring durability and stability under extreme conditions .

| Property | Details |

|---|---|

| Thermal Resistance | High |

| Chemical Resistance | Excellent |

| Applications | Coatings, electronic components |

Agricultural Chemistry

Synthesis of Agrochemicals

The compound plays a vital role in developing agrochemicals such as herbicides and pesticides. Its application aids in crop protection and enhances agricultural productivity .

Fluorine Chemistry

Exploration of New Materials

The unique properties of fluorinated compounds allow for innovative research into new materials with potential applications in electronics and coatings. The incorporation of fluorine can significantly alter the properties of materials, leading to advancements in various industries .

Wirkmechanismus

The mechanism of action of 2,6-Difluorobenzyl bromide primarily involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophiles, which can be exploited in different chemical and biological applications .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The positions and nature of substituents on the benzyl bromide scaffold significantly impact molecular geometry and electronic properties.

Table 1: Substituent Effects on Structural Parameters

Key Observations

- Fluorine’s high electronegativity and smaller atomic radius compared to methoxy groups likely result in shorter bond lengths and torsion angles closer to 90° (ideal for SN2 reactivity) .

- Steric hindrance from 2,6-substituents forces the CH₂–Br bond into a near-perpendicular arrangement, enhancing nucleophilic attack efficiency .

Reactivity in Chemical Reactions

Nucleophilic Substitution (SN2)

- 2,6-Difluorobenzyl Bromide : Reacts with sodium azide (NaN₃) in DMSO at 20°C to form 2,6-difluorobenzyl azide, a key step in Rufinamide synthesis (47% overall yield) .

- 3,4-Difluorobenzyl Bromide : Under identical conditions, exhibits slower reaction kinetics due to reduced steric accessibility .

Alkylation Reactions

- Microwave-Assisted N-Alkylation: this compound reacts with isatin derivatives in ethanol at 140°C under microwave irradiation, yielding alkylated products (45–66% yields) .

- 3-Trifluoromethoxybenzyl Bromide : Higher steric bulk results in lower yields (<40%) in analogous reactions .

Physical Properties

Table 2: Comparative Physical Properties of Fluorinated Benzyl Bromides

Key Insights

- The 2,6-difluoro derivative exhibits a higher melting point (242°C) compared to bulkier analogs (e.g., 3-trifluoromethoxy: 218°C), likely due to tighter crystal packing from symmetric fluorine substitution .

- Optical rotation values correlate with substituent electronic effects; electron-withdrawing groups reduce chiral center distortion .

Biologische Aktivität

2,6-Difluorobenzyl bromide (DFBB) is a compound that has garnered attention in pharmaceutical research due to its biological activity, particularly as a reagent in the synthesis of various biologically active molecules. This article explores the biological activity of DFBB, including its applications in drug synthesis, structure-activity relationships (SAR), and case studies highlighting its efficacy.

This compound is a white to light yellow crystalline powder with the chemical formula CHBrF. It is primarily synthesized through the bromination of 2,6-difluorotoluene using hydrobromic acid and hydrogen peroxide under controlled conditions. The typical yield is around 80-90% with high purity levels .

1. Antiviral Activity

DFBB has been identified as an important intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), particularly for HIV treatment. Research indicates that derivatives synthesized from DFBB exhibit significant inhibitory activity against HIV-1 variants, making them potential candidates for effective antiviral therapies. For instance, one study demonstrated that a specific derivative showed over 70% inhibition at 1 μM concentration in cytoprotection assays against wild-type and resistant strains of HIV-1 .

2. Antiparasitic and Anticancer Potential

In addition to its antiviral properties, DFBB has been utilized in the synthesis of compounds with antiparasitic activity. It serves as a precursor in the development of new classes of inhibitors targeting bovine viral diarrhea virus (BVDV), which is a surrogate for hepatitis C virus . Furthermore, some derivatives have shown promise in anticancer applications, particularly in inhibiting cell proliferation pathways .

Structure-Activity Relationship (SAR)

The biological activity of DFBB derivatives can be significantly influenced by structural modifications. A study evaluated various substituted benzimidazoles derived from DFBB and established that specific substitutions at positions 4, 5, or 6 on the aromatic ring enhanced inhibitory potency against HIV-1 reverse transcriptase. The following table summarizes the inhibitory effects of different substituted compounds:

| Compound | Substituent | % Inhibition (1 μM) |

|---|---|---|

| 1 | H | 50 |

| 1 | 4-CH₃ | 71 |

| 54 | 4-Br | 78 |

| 38 | 5-Br | 43 |

| 55 | 4-Cl | 75 |

This data illustrates the importance of careful structural design in optimizing the biological activity of DFBB-derived compounds .

Case Study: Synthesis of Rufinamide

One notable application of DFBB is in the multicomponent synthesis of rufinamide, an antiepileptic drug. The process involves using DFBB as a key intermediate in a series of reactions that yield rufinamide with high efficiency and selectivity. This case study highlights how DFBB can facilitate the development of therapeutics by serving as a versatile building block in complex organic syntheses .

Case Study: Development of New NNRTIs

Another significant study focused on synthesizing novel NNRTIs using DFBB. The research involved systematic variation of substituents on the benzimidazole scaffold to enhance binding affinity and selectivity against HIV-1 reverse transcriptase. The findings underscored the potential for DFBB-based compounds to overcome resistance mutations commonly seen in HIV treatment regimens .

Q & A

Q. Basic: What are common synthetic routes for 2,6-Difluorobenzyl bromide in N-alkylation reactions?

Answer:

this compound is frequently employed in N-alkylation reactions due to its electrophilic benzyl bromide group. A standard protocol involves using KF/alumina as a base in acetonitrile under reflux conditions. For example, in the synthesis of 1-(2,6-difluorobenzyl)-5-chloroisatin, KF/alumina (1.5 equivalents) is added to a solution of 5-chloroisatin in acetonitrile, followed by dropwise addition of this compound. The mixture is refluxed for 24 hours, yielding the product in 89% yield after recrystallization . This method avoids moisture-sensitive reagents and simplifies purification.

Q. Basic: How is this compound utilized in synthesizing 1,2,3-triazoles?

Answer:

The compound serves as a precursor for 2,6-difluorobenzyl azide , a key intermediate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For instance, in rufinamide synthesis, this compound undergoes an SN2 substitution with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 20°C to form the azide intermediate. This intermediate then reacts with propiolamide under copper catalysis to yield the 1,2,3-triazole core .

Q. Advanced: How can continuous flow synthesis be optimized for rufinamide production using this compound?

Answer:

Continuous flow reactors (PFRs) enhance efficiency by minimizing side reactions. A three-step flow process includes:

SN2 substitution : Reacting this compound with NaN₃ in DMSO at 20°C (residence time: 5 min).

Propiolamide formation : Methyl propiolate reacts with aqueous NH₄OH at 0°C.

CuAAC reaction : The azide and propiolamide intermediates combine in copper tubing (residence time: 10 min), achieving 92% yield with 20:1 regioselectivity for the 1,4-triazole isomer .

Key parameters : Temperature control (<25°C), solvent compatibility (DMSO for solubility), and copper tubing as an in-line catalyst.

Q. Advanced: How is regioselectivity analyzed in 1,2,3-triazole formation from 2,6-difluorobenzyl azide?

Answer:

Regioselectivity (1,4- vs. 1,5-triazole isomers) is influenced by catalyst choice and reaction kinetics . Copper(I) catalysts favor 1,4-regioselectivity via a stepwise mechanism. For example, using copper-on-charcoal under flow conditions yields a 20:1 ratio of 1,4- to 1,5-isomers . Characterization involves HPLC for isomer separation and ¹H NMR to confirm substitution patterns (e.g., distinct chemical shifts for triazole protons) .

Q. Advanced: What techniques are used to characterize 2,6-difluorobenzyl derivatives via crystallography?

Answer:

Single-crystal X-ray diffraction is critical for structural elucidation. For example, in N,N-bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine , the analysis revealed:

- Dihedral angles : 81.95° and 81.86° between the thiadiazole and benzyl rings.

- Packing interactions : Stabilized by C–H···N and C–H···F hydrogen bonds.

Crystallization is achieved via slow evaporation in ethyl acetate/hexane, with refinement using riding models for H-atoms .

Q. Advanced: How can researchers mitigate risks when handling reactive intermediates derived from this compound?

Answer:

- Azide intermediates : Use inert atmospheres (N₂/Ar) to prevent explosive hazards.

- Solvent selection : DMSO stabilizes intermediates but requires careful disposal due to peroxidation risks.

- Purification : Column chromatography (silica gel, 10% ethyl acetate/hexane) removes unreacted bromide, confirmed by TLC or GC/MS .

Refer to safety data sheets (SDS) for handling corrosive byproducts (e.g., NaBr) and personal protective equipment (PPE) recommendations .

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXJPJGBWSZHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234238 | |

| Record name | 2-(Bromomethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-00-9 | |

| Record name | 2,6-Difluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1,3-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bromomethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(BROMOMETHYL)-1,3-DIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNK4D2QCW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.